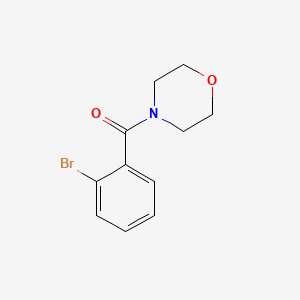
4-(Cyclopropylmethoxy)benzaldehyd
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Cyclopropylmethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Cyclopropylmethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopropylmethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-(Cyclopropylmethoxy)benzaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen, einschließlich Kondensationsreaktionen zur Bildung von Schiff-Basen, die bei der Synthese von Farbstoffen, Pigmenten und Pharmazeutika nützlich sind . Die Aldehydgruppe kann nukleophile Additionsreaktionen eingehen, wodurch sie zu einem Vorläufer für die Synthese von Alkoholderivaten wird.
Medizinische Chemie
In der medizinischen Chemie kann This compound verwendet werden, um Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Seine Einarbeitung in größere Moleküle kann zur Entwicklung neuer Medikamente führen, insbesondere solcher, die auf neurologische Erkrankungen abzielen, da es aufgrund des Vorhandenseins der Methoxygruppe die Blut-Hirn-Schranke überwinden kann .
Materialwissenschaften
Die einzigartigen Eigenschaften dieser Verbindung machen sie für die Herstellung neuartiger Materialien geeignet. Sie kann beispielsweise bei der Entwicklung organischer Halbleiter oder als Baustein für Polymere mit spezifischen optischen Eigenschaften verwendet werden. Die Benzaldehydgruppe ist besonders interessant für die Entwicklung von photoresponsiven Materialien .
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie dienen. Seine gut definierte Struktur und seine Eigenschaften ermöglichen es, in der Chromatographie als Referenzverbindung zur Identifizierung und Quantifizierung ähnlicher Substanzen eingesetzt zu werden .
Agrarchemie
Im Bereich der Agrarchemie könnten Derivate von This compound auf ihr Potenzial als neuartige Pestizide oder Herbizide untersucht werden. Die Cyclopropylgruppe kann eine einzigartige biologische Aktivität vermitteln, die bei der Bekämpfung von Schädlingen oder Unkräutern vorteilhaft sein könnte .
Umweltwissenschaften
Die Erforschung des Umweltverhaltens von This compound kann Einblicke in seine biologische Abbaubarkeit und potenzielle Auswirkungen auf Ökosysteme liefern. Das Verständnis seiner Abbauprodukte und ihrer Auswirkungen ist entscheidend für die Bewertung von Umweltrisiken .
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von This compound in der wissenschaftlichen Forschung. Seine Rolle als Zwischenprodukt in verschiedenen chemischen Reaktionen und sein Potenzial zur Herstellung neuer Materialien und Verbindungen machen es zu einer Verbindung von großem Interesse in verschiedenen Disziplinen. Die bereitgestellten Informationen basieren auf den Eigenschaften und potenziellen Anwendungen der Verbindung, wie sie in den verfügbaren Ressourcen detailliert beschrieben sind .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzaldehydes, a group to which this compound belongs, often target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for this compound .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which suggests that this compound may affect pathways related to oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential disruption of cellular antioxidation systems, it may lead to an increase in oxidative stress within the cell .
Action Environment
Biochemische Analyse
Biochemical Properties
4-(Cyclopropylmethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . Additionally, 4-(Cyclopropylmethoxy)benzaldehyde can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal drugs .
Cellular Effects
The effects of 4-(Cyclopropylmethoxy)benzaldehyde on various cell types and cellular processes are profound. This compound influences cell function by disrupting cellular redox homeostasis, which can lead to oxidative stress and subsequent cellular damage . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 4-(Cyclopropylmethoxy)benzaldehyde targets antioxidation components, thereby inhibiting fungal growth and enhancing the sensitivity of fungal pathogens to antifungal agents .
Molecular Mechanism
At the molecular level, 4-(Cyclopropylmethoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It disrupts the function of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This disruption leads to an imbalance in cellular redox states, resulting in oxidative stress. Additionally, 4-(Cyclopropylmethoxy)benzaldehyde can form adducts with proteins, further inhibiting their function and contributing to its antifungal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopropylmethoxy)benzaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to 4-(Cyclopropylmethoxy)benzaldehyde can lead to sustained oxidative stress and cellular damage, highlighting the importance of controlled usage in experimental settings .
Dosage Effects in Animal Models
The effects of 4-(Cyclopropylmethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects by enhancing the sensitivity of fungal pathogens to antifungal agents . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-(Cyclopropylmethoxy)benzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in disrupting cellular redox states makes it a valuable tool for studying oxidative stress and related metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(Cyclopropylmethoxy)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to permeate cellular membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Cyclopropylmethoxy)benzaldehyde is critical for its activity and function. This compound is known to localize to cellular compartments involved in redox homeostasis, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications may direct 4-(Cyclopropylmethoxy)benzaldehyde to these specific compartments, where it can interact with key enzymes and proteins to exert its effects .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?
A1: 4-(Cyclopropylmethoxy)benzaldehyde serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.
Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?
A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

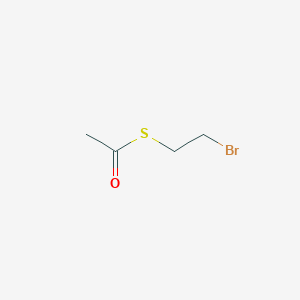

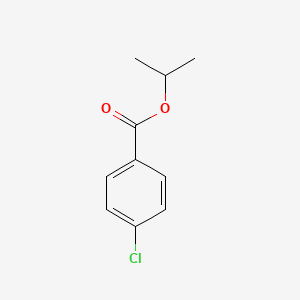
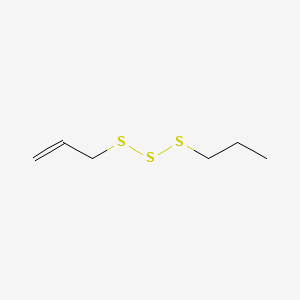
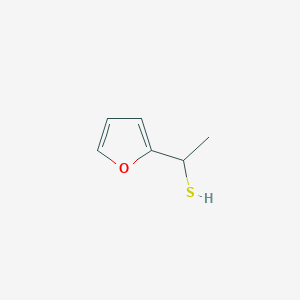




![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)


